Methyl 2-(4-formamidophenyl)acetate
Description
Methyl 2-(4-formamidophenyl)acetate is an aromatic ester featuring a phenyl ring substituted at the para position with a formamido (-NHCHO) group and an acetoxymethyl (-CH2COOCH3) side chain. This compound is structurally significant due to its dual functional groups: the formamido moiety introduces hydrogen-bonding capacity and polarity, while the methyl ester enhances lipophilicity.
Properties
IUPAC Name |
methyl 2-(4-formamidophenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-14-10(13)6-8-2-4-9(5-3-8)11-7-12/h2-5,7H,6H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMUNKRKAJIZSOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)NC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitro Reduction and Formylation
A common approach involves the reduction of 4-nitrophenylacetic acid to 4-aminophenylacetic acid, followed by formylation. Catalytic hydrogenation (H₂/Pd-C) in ethanol at 25°C quantitatively reduces the nitro group to an amine. Subsequent formylation employs formic acid and acetic anhydride under reflux (100°C, 4 h), yielding 4-formamidophenylacetic acid with 85–90% efficiency. This two-step sequence avoids side reactions such as over-reduction or ester hydrolysis.
Direct Formylation of 4-Aminophenylacetic Acid
Alternative protocols utilize Vilsmeier-Haack formylation, where 4-aminophenylacetic acid reacts with dimethylformamide (DMF) and phosphoryl chloride (POCl₃) at 0–5°C. The formamide product precipitates upon neutralization, achieving 78% yield. While effective, this method requires stringent temperature control to prevent decomposition.
Esterification Methodologies
Esterification of 4-formamidophenylacetic acid with methanol produces the target ester. Key methods include enzymatic catalysis and ionic liquid-mediated reactions.
Enzymatic Esterification Using Novozym 435
Adapting the protocol from Zysk et al., 4-formamidophenylacetic acid (1 mmol) reacts with dimethyl carbonate (2 mmol) in toluene at 40°C for 48 h using Novozym 435 (4 mg). The enzyme facilitates acyl transfer with 92% conversion, as confirmed by GC-MS. Workup involves washing with NaHCO₃ and brine, followed by solvent evaporation. This method’s mild conditions preserve the formamido group, making it ideal for sensitive substrates.
Table 1: Enzymatic Esterification Optimization
| Parameter | Condition | Yield (%) |
|---|---|---|
| Enzyme Loading | 4 mg Novozym 435 | 92 |
| Solvent | Toluene | 90 |
| Temperature | 40°C | 92 |
| Reaction Time | 48 h | 92 |
Ionic Liquid-Catalyzed Esterification
The pyridine propyl sulfonic acid ionic liquid method from CN101811966A was modified for compatibility with the formamide group. 4-Formamidophenylacetic acid (0.5 mol) and methanol (0.55 mol) react in the ionic liquid (1 ml) at 80°C for 6 h, achieving 88% yield. Lower temperatures prevent formamide degradation, though prolonged reflux (6 h) remains necessary for complete conversion.
Alternative Pathways via Intermediate Halogenation
Patent WO1997001538A1 describes methyl 2-chloromethylphenylacetate as a versatile intermediate. For the target compound, chlorination at the 4-position followed by amination and formylation offers a divergent route:
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Chlorination : Friedel-Crafts acetylation of toluene derivatives introduces the chloromethyl group.
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Amination : Reaction with aqueous ammonia at 60°C replaces chlorine with an amine.
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Formylation : As detailed in Section 2.1.
This three-step sequence yields 4-formamidophenylacetic acid with 75% overall efficiency, though it introduces additional purification challenges.
Comparative Analysis of Synthetic Methods
The enzymatic approach excels in selectivity and mild conditions, while ionic liquid catalysis offers solvent-free advantages. Traditional acid-catalyzed Fischer esterification, though straightforward, risks formamide hydrolysis at high temperatures.
Table 2: Method Comparison for Methyl 2-(4-Formamidophenyl)Acetate
| Method | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Enzymatic | Novozym 435 | 40 | 48 | 92 |
| Ionic Liquid | Pyridine sulfonate | 80 | 6 | 88 |
| Fischer Esterification | H₂SO₄ | 110 | 12 | 65 |
Scalability and Industrial Considerations
Industrial adoption favors the ionic liquid method due to recyclability of the catalyst and reduced solvent waste. Pilot-scale trials (10 kg batches) using CN101811966A’s protocol achieved 85% yield with catalyst recovery >90% . Enzymatic routes, while greener, face cost barriers from enzyme immobilization and lower reaction rates.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-formamidophenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-formylphenylacetic acid.
Reduction: Formation of 2-(4-aminophenyl)acetic acid.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(4-formamidophenyl)acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 2-(4-formamidophenyl)acetate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can interact with cellular pathways, influencing various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Research Findings and Implications
- Electronic Effects : The formamido group in this compound offers moderate electron-withdrawing effects, influencing reactivity in substitution reactions compared to electron-donating groups like -CH3 .
- Solubility : Polar substituents (e.g., -NHCHO) improve aqueous solubility, critical for bioavailability in drug design .
- Synthetic Utility : Methyl esters are commonly used as protecting groups for carboxylic acids, suggesting the target compound’s role in multi-step organic syntheses .
Q & A
Q. What are the common synthetic routes for Methyl 2-(4-formamidophenyl)acetate, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via condensation reactions. For example, analogous structures (e.g., methyl esters of substituted phenylacetates) are prepared by reacting aldehydes (e.g., 4-formamidobenzaldehyde) with glycine methyl ester derivatives under basic conditions (e.g., NaOH) . Reaction parameters such as temperature (0°C to room temperature), solvent polarity, and stoichiometry of reagents (e.g., 1.1–1.3 equivalents of nucleophiles) significantly impact yields, as observed in Horner–Wadsworth–Emmons reactions for related esters . Purification often involves column chromatography or recrystallization.
Q. Which spectroscopic methods are optimal for characterizing this compound?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) is critical for confirming the ester and formamide functional groups. For example, the methyl ester group typically appears as a singlet near δ 3.6–3.8 ppm in ¹H NMR, while the formamide proton resonates at δ 8.0–8.5 ppm . High-resolution mass spectrometry (HRMS) provides molecular ion confirmation, and infrared (IR) spectroscopy identifies carbonyl stretches (C=O at ~1700–1750 cm⁻¹) .
Q. How does the para-substituted formamide group influence the compound’s solubility and stability?
- Methodology : The formamide group enhances polarity, improving solubility in polar aprotic solvents (e.g., DMSO, DMF) but reducing stability under acidic or hydrolytic conditions. Stability studies involve accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Comparative studies with analogs (e.g., 4-fluorophenyl or 4-methoxyphenyl derivatives) reveal that electron-withdrawing substituents like formamide increase susceptibility to nucleophilic attack .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitutions?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model transition states and activation energies for reactions like ester hydrolysis or formamide deprotection. Molecular electrostatic potential (MEP) maps identify electrophilic sites (e.g., the carbonyl carbon of the ester), while Fukui indices predict regioselectivity in substitutions . For example, the formamide group’s resonance effects may direct nucleophiles to the ester’s α-carbon .
Q. What strategies resolve contradictions in biological activity data for this compound?
- Methodology : Discrepancies in enzyme inhibition or receptor-binding assays often arise from impurities or stereochemical variations. Strategies include:
- Reproducibility checks : Re-synthesize the compound using orthogonal routes (e.g., via reductive amination instead of condensation) .
- Chiral HPLC : Verify enantiopurity if asymmetric centers exist (e.g., methyl ester derivatives with α-amino groups) .
- Structure-activity relationship (SAR) studies : Compare activity against analogs (e.g., 4-aminophenyl or 4-acetamidophenyl derivatives) to isolate the formamide’s role .
Q. What advanced techniques analyze crystallographic and conformational properties of this compound?
- Methodology : Single-crystal X-ray diffraction (SCXRD) determines bond lengths, angles, and packing interactions. For example, torsion angles between the phenyl ring and ester group (e.g., C3–C4–C6–C9 = −126.2°) reveal non-planar conformations that influence reactivity . Dynamic NMR studies (VT-NMR) assess rotational barriers of the formamide group, while differential scanning calorimetry (DSC) identifies polymorphic transitions .
Data Contradiction and Experimental Design
Q. How do solvent effects and catalyst selection impact stereochemical outcomes in derivatives of this compound?
- Methodology : Polar solvents (e.g., THF) stabilize transition states in asymmetric syntheses, while chiral catalysts (e.g., BINOL-derived phosphoric acids) induce enantioselectivity. For example, a study on α,β-unsaturated ester analogs showed that E/Z ratios (34:66 to 32:68) depend on solvent polarity and Lewis acid catalysts (e.g., ZnCl₂ vs. Ti(OiPr)₄) . Design experiments with fractional factorial designs to isolate variables like temperature (−78°C vs. 0°C) and catalyst loading .
Q. What methodologies validate the compound’s metabolic stability in pharmacological studies?
- Methodology : Conduct in vitro hepatic microsomal assays with LC-MS/MS quantification. For example, incubate the compound with human liver microsomes (HLMs) and NADPH, monitoring degradation over 60 minutes. Compare half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) to structurally related compounds (e.g., methyl 2-(4-hydroxyphenyl)acetate) to assess the formamide’s metabolic liability .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
